molecular formula C15H10F2N4O2S B2725997 N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-63-9

N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2725997
CAS No.: 896326-63-9
M. Wt: 348.33
InChI Key: ZYLTVEJVNAMYME-UHFFFAOYSA-N
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Description

This compound belongs to the class of acetamide derivatives featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a sulfanyl group at position 2. The sulfanyl linkage bridges the heterocyclic core to the acetamide group, a structural motif common in bioactive molecules due to its stability and hydrogen-bonding capacity .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O2S/c16-9-4-5-11(10(17)7-9)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLTVEJVNAMYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a difluorophenyl moiety linked to a pyrido[1,2-a][1,3,5]triazinyl group through a sulfanylacetamide functional group. This unique combination of elements contributes to its distinct chemical properties and biological activities.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms in the structure enhances its reactivity and binding affinity to these targets.

Antimicrobial Activity

Studies have shown promising antibacterial properties for this compound. It has been demonstrated to exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)Comparison with Kanamycin
Escherichia coli15Comparable
Staphylococcus aureus101.5-fold lower
Pseudomonas aeruginosa20Moderate activity

The compound's mechanism of action in inhibiting bacterial growth may involve interference with critical enzymatic pathways essential for bacterial survival.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. The compound's structural features contribute to its ability to disrupt fungal cell wall synthesis and metabolic processes.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized to assess their biological activities. The results indicated that modifications in the difluorophenyl group significantly influenced antimicrobial potency.
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins. Docking simulations suggest that it binds effectively to active sites of enzymes involved in bacterial metabolism.
  • In Vivo Studies : Animal model studies are underway to evaluate the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Structural Variations in Triazole- and Triazine-Based Acetamides

Key analogs differ in substituents on the heterocyclic core and the aryl/heteroaryl groups attached via the acetamide linkage. Examples include:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one R1: 2,4-difluorophenyl ~366.34 (estimated) Not explicitly reported
N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 1,2,4-Triazole R1: 4-methylphenyl; R2: 4-pyridinyl 453.47 Potential kinase inhibition
N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 1,2,4-Triazole R1: furan-2-ylmethyl; R2: pyridin-3-yl 456.44 Unspecified pharmacological activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole R1: furan-2-yl; R2: variable ~300–350 Anti-exudative (94% inhibition at 10 mg/kg)

Key Observations :

  • Fluorination: The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated aryl groups (e.g., 4-methylphenyl in ).
  • Sulfanyl Linkage : Common across analogs, this group facilitates thioether bond formation, critical for maintaining conformational rigidity and redox stability .

Preparation Methods

Condensation of 1-Amino-2-Iminopyridines with α-Keto Acids

A high-pressure-assisted trifluoroacetic acid (TFA)-catalyzed protocol enables the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitriles with α-keto acids (e.g., pyruvic acid) in ethanol/acetic acid mixtures. The Q-tube reactor facilitates reactions at 130°C under autogenous pressure, achieving yields of 48–75% for pyrido-triazine derivatives. The mechanism involves:

  • Nucleophilic addition of the amino group to the electrophilic carbonyl carbon of the α-keto acid.
  • Dehydration to form an imine intermediate.
  • Cyclization via intramolecular nucleophilic attack, followed by aromatization.

Key conditions :

  • Solvent: Ethanol with 10 mol% TFA and 3 equivalents of acetic acid.
  • Temperature: 130°C for 30–40 minutes.
  • Pressure: Autogenous pressure in a sealed reactor.

Cyclization of Hydrazide Derivatives

An alternative route involves the cyclization of N′-(2-nitroaryl)hydrazides under basic conditions. For example, N′-(2-nitrophenyl)-N′-phenylbenzohydrazide undergoes cyclization in ethanol with potassium carbonate at 110°C, forming benzo-fused triazine derivatives. Adapting this method, the pyrido-triazinone core could be synthesized by substituting the benzene ring with a pyridine moiety and optimizing nitro-group reduction steps.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact.

Continuous Flow Chemistry

Adopting the Q-tube reactor system for continuous flow synthesis reduces reaction times from hours to minutes and improves yield reproducibility. For example, a microreactor setup operating at 130°C and 15 bar pressure achieved 85% conversion in 10 minutes for analogous triazine formations.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) in thiol-displacement reactions lowers toxicity while maintaining yields ≥80%.

Analytical Characterization and Quality Control

Robust characterization ensures structural fidelity and purity.

Spectroscopic Methods

  • FTIR : Key peaks include:
    • 3301 cm⁻¹ (N-H stretch, acetamide).
    • 1660 cm⁻¹ (C=O, pyrido-triazinone).
    • 1353 cm⁻¹ (S=O, sulfanyl group).
  • ¹H NMR : Diagnostic signals:
    • δ 8.2–8.5 ppm (pyridine protons).
    • δ 4.1 ppm (CH2-S linkage).
    • δ 7.6–7.8 ppm (difluorophenyl aromatic protons).

X-Ray Crystallography

Single-crystal analysis confirms the planar pyrido-triazinone core and the anti-periplanar conformation of the sulfanyl-acetamide group.

Challenges and Optimization Opportunities

Regioselectivity in Pyrido-Triazine Formation

Competing pathways during cyclization may yield isomeric byproducts. Using electron-withdrawing groups (e.g., -CN) at position 3 of the pyridine ring enhances regioselectivity toward the desired product.

Stability of Sulfanyl Intermediates

Thiol groups are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) suppress disulfide formation.

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